

# Exploring the natural sources and dietary intake of Apigenin

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## Compound of Interest

Compound Name: Apigenin

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## Abstract

**Apigenin** (4',5,7-trihydroxyflavone) is a ubiquitously distributed plant flavone that has garnered significant attention within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural sources of **apigenin**, its dietary intake, and the analytical methodologies requisite for its accurate quantification. We will delve into the botanical distribution of this bioactive compound, factors influencing its concentration in dietary sources, its metabolic fate, and the intricacies of its extraction and analysis from complex matrices. The objective is to furnish a scientifically grounded resource that supports the exploration of **apigenin** as a potential therapeutic agent.

## Introduction to Apigenin: A Flavone of Therapeutic Interest

**Apigenin** is a yellow crystalline solid belonging to the flavone subclass of flavonoids.[4][5] Its chemical structure, characterized by three hydroxyl groups on its C-5, C-7, and C-4' positions, underpins its biological activity.[1][5] In the plant kingdom, **apigenin** is predominantly found in the form of glycosides, where it is bound to a sugar moiety.[4][5][6] Common glycosidic forms include apiin (**apigenin**-7-O-apioglucoside) in parsley and celery, and **apigenin**-7-O-glucoside in chamomile.[4][7][8] The bioavailability and metabolic pathway of **apigenin** are intricately

linked to its glycosidic form, which influences its absorption in the gastrointestinal tract.[\[9\]](#)[\[10\]](#)  
[\[11\]](#)

## Natural Distribution and Dietary Sources of Apigenin

**Apigenin** is widely present in a variety of fruits, vegetables, herbs, and spices.[\[5\]](#)[\[6\]](#)[\[12\]](#) However, its concentration can vary significantly depending on the plant species, variety, growing conditions, and processing methods.[\[13\]](#)[\[14\]](#)[\[15\]](#)

### Principal Dietary Sources

The most potent dietary sources of **apigenin** are herbs, with dried parsley exhibiting exceptionally high levels.[\[1\]](#)[\[4\]](#)[\[16\]](#)[\[17\]](#) Chamomile flowers are another remarkably rich source.  
[\[1\]](#)[\[4\]](#)[\[13\]](#)[\[18\]](#)[\[19\]](#) Other notable sources include celery, spinach, artichokes, and oregano.[\[1\]](#)[\[20\]](#)  
[\[21\]](#)

Table 1: **Apigenin** Content in Selected Dietary Sources

Food Source	Form	Apigenin Content (µg/g)	Reference(s)
Parsley	Dried	45,035	<a href="#">[1]</a>
Parsley	Fresh	2,155	<a href="#">[4]</a> <a href="#">[13]</a>
Chamomile	Dried Flower	3,000 - 5,000	<a href="#">[1]</a> <a href="#">[16]</a>
Celery Seeds	786.5	<a href="#">[1]</a>	
Vine Spinach	622	<a href="#">[1]</a>	
Chinese Celery	240.2	<a href="#">[1]</a>	

### Factors Influencing Apigenin Content

The **apigenin** content in plants is not static. Several factors can influence its concentration:

- Genetic Variation: Different cultivars of the same plant can have varying **apigenin** levels.

- Growing Conditions: Environmental factors such as sun exposure, soil composition, and climate play a crucial role.[\[14\]](#)
- Harvesting Time: The developmental stage of the plant at harvest can impact flavonoid content.[\[14\]](#)
- Post-Harvest Processing: Drying is a significant factor, as it concentrates the **apigenin** content by removing water.[\[1\]](#)[\[13\]](#) However, other processing methods like heating can lead to degradation, although **apigenin** is relatively heat-stable compared to other flavonoids.[\[2\]](#)[\[22\]](#)[\[23\]](#)

## Dietary Intake and Bioavailability

Estimating the daily intake of **apigenin** is challenging due to the wide variations in dietary habits and the **apigenin** content of foods.[\[6\]](#) Studies have reported a wide range of daily intake, from a few milligrams to potentially higher amounts in diets rich in fruits, vegetables, and herbs.[\[5\]](#)[\[6\]](#)

The bioavailability of **apigenin** is generally low, a characteristic shared by many polyphenolic compounds.[\[2\]](#)[\[9\]](#)[\[12\]](#)[\[24\]](#) This is primarily due to its poor water solubility and extensive first-pass metabolism in the intestine and liver.[\[2\]](#)[\[9\]](#)[\[24\]](#) In the gut, **apigenin** glycosides are hydrolyzed by bacterial  $\beta$ -glucosidases to the aglycone form, which is then absorbed.[\[9\]](#)[\[10\]](#) Following absorption, **apigenin** undergoes phase II metabolism, primarily glucuronidation and sulfation, before being circulated and eventually excreted.[\[9\]](#)[\[10\]](#)[\[24\]](#)

## Analytical Methodologies for Apigenin Quantification

Accurate quantification of **apigenin** in various matrices is crucial for research and development. The choice of analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation.[\[12\]](#)[\[25\]](#)

## Sample Preparation: The Critical First Step

A robust sample preparation protocol is paramount for reliable quantification. This typically involves two key stages: extraction and hydrolysis.

- **Extraction:** The goal is to efficiently extract **apigenin** and its glycosides from the sample matrix. Common techniques include solid-liquid extraction using solvents like methanol or ethanol, and more advanced methods like ultrasonic-assisted extraction (UAE) and pressurized liquid extraction (PLE).<sup>[3][26][27]</sup>
- **Hydrolysis:** To determine the total **apigenin** content (both free and glycosidically bound), an acid hydrolysis step is necessary to cleave the sugar moieties from the aglycone.<sup>[3]</sup> This is typically achieved by heating the extract with an acid, such as hydrochloric acid.<sup>[3]</sup>

## Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of **apigenin**.<sup>[12][28]</sup> When coupled with a suitable detector, it provides excellent separation and quantification capabilities.

- **HPLC with UV-Vis or Diode Array Detection (DAD):** This is a common and cost-effective method for **apigenin** analysis.<sup>[12][29]</sup> Detection is typically performed at the wavelength of maximum absorbance for **apigenin**, which is around 330-340 nm.
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** This technique offers higher sensitivity and selectivity compared to HPLC-UV/DAD, making it ideal for analyzing complex matrices or for pharmacokinetic studies where low concentrations of **apigenin** and its metabolites are expected.<sup>[12][25][28][30]</sup>

## Experimental Protocol: Quantification of Total Apigenin in Dried Parsley by HPLC-UV

This protocol provides a step-by-step methodology for the determination of total **apigenin** in a high-content herbal matrix.

### 5.1. Materials and Reagents

- Dried parsley powder
- **Apigenin** standard (≥98% purity)

- Methanol (HPLC grade)
- Hydrochloric acid (37%)
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Deionized water
- 0.45  $\mu\text{m}$  syringe filters

## 5.2. Equipment

- Analytical balance
- Ultrasonic bath
- Heating block or water bath
- Centrifuge
- HPLC system with UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$ )

## 5.3. Procedure

- Standard Solution Preparation:
  - Prepare a stock solution of **apigenin** (e.g., 1 mg/mL) in methanol.
  - From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50  $\mu\text{g/mL}$ ).
- Sample Extraction and Hydrolysis:
  - Accurately weigh approximately 100 mg of dried parsley powder into a screw-cap tube.

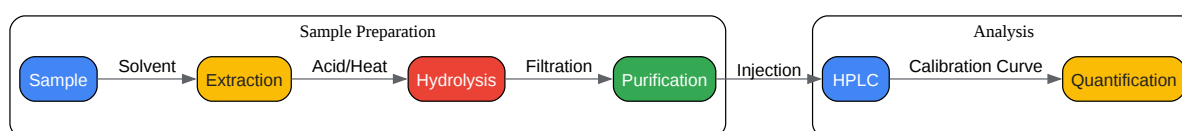
- Add 10 mL of 80% aqueous methanol.
- Sonicate for 30 minutes.
- Add 2 mL of 6 M hydrochloric acid.
- Heat at 90°C for 2 hours in a heating block or water bath.
- Allow to cool to room temperature.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- HPLC Analysis:
  - Column: C18 analytical column.
  - Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B; 30-35 min, 20% B.
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 20 µL.
  - Detection Wavelength: 336 nm.
- Data Analysis:
  - Construct a calibration curve by plotting the peak area of the **apigenin** standard against its concentration.
  - Determine the concentration of **apigenin** in the sample extract from the calibration curve.
  - Calculate the total **apigenin** content in the original dried parsley sample, taking into account the initial weight and dilution factors.

#### 5.4. Method Validation

The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).<sup>[29]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of total **apigenin** from a plant matrix.



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